molecular formula C15H11N3O3 B2529037 3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one CAS No. 866009-36-1

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B2529037
CAS No.: 866009-36-1
M. Wt: 281.271
InChI Key: DEVSVFFQTNXOJK-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazines This compound features a benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds with diverse biological activities

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The starting material, 1,3-benzodioxole, is often synthesized through the cyclization of catechol with formaldehyde.

    Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkylating agent to introduce the benzyl group.

    Cyclization to Benzotriazinone: The alkylated benzodioxole undergoes cyclization with hydrazine derivatives to form the benzotriazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, solvent selection, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazinone ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The benzotriazinone ring can interact with enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole: A structural analog with similar biological activities.

    Benzotriazole: Shares the benzotriazinone ring but lacks the benzodioxole moiety.

    Benzodioxole derivatives: Compounds with modifications on the benzodioxole ring, exhibiting diverse biological activities.

Uniqueness

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the combination of the benzodioxole and benzotriazinone rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for various applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-11-3-1-2-4-12(11)16-17-18(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVSVFFQTNXOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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